Verubecestat (MK-8931) is a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative classified as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. [] It is a potent and selective inhibitor of BACE1, an enzyme crucial for the production of amyloid-beta (Aβ) peptides. [] Verubecestat has been investigated as a potential therapeutic agent for Alzheimer's disease (AD) due to its ability to reduce Aβ levels in the central nervous system. []
An organolithium addition to a chiral ketimine is a crucial step in the synthesis of Verubecestat. This reaction is highly mixing-sensitive, and optimization for large-scale manufacturing requires careful consideration of parameters like flow rate, temperature, and mixing efficiency within a static mixer. [] Online process analytical technology aids in monitoring and ensuring steady-state operation for this continuous process. []
Verubecestat acts by binding to the active site of BACE1, inhibiting its enzymatic activity. [] BACE1 is responsible for the initial cleavage of amyloid precursor protein (APP), a critical step in the production of Aβ peptides. [] By inhibiting BACE1, Verubecestat effectively reduces the formation of Aβ peptides in the brain and cerebrospinal fluid. [, ]
Despite the setback in clinical trials, Verubecestat remains a valuable tool in AD research. It has provided valuable insights into the role of BACE1 in AD progression. [, ] The data generated from Verubecestat trials, including pharmacokinetic profiles, pharmacodynamic responses, and amyloid plaque data, contribute to a deeper understanding of amyloid pathology and can inform future drug development efforts. [, , ]
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3